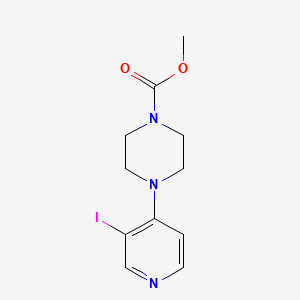

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H14IN3O2 and a molecular weight of 347.15 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-iodopyridin-4-yl group and a methyl ester group. It is commonly used in research and development due to its unique chemical properties.

Méthodes De Préparation

The synthesis of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.

Ugi reaction: This multicomponent reaction is used to form the piperazine ring by reacting isocyanides, aldehydes, amines, and carboxylic acids.

Ring opening of aziridines: Aziridines are opened under the action of N-nucleophiles to form piperazine derivatives.

Analyse Des Réactions Chimiques

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Applications De Recherche Scientifique

Research indicates that Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate exhibits a range of biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Inhibition of Protein Kinases

Protein kinases are critical targets in cancer therapy. The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.

Case Study : A study demonstrated that similar piperazine derivatives exhibited potent inhibition of the MPS1 kinase, which is involved in mitotic regulation. The compound's IC50 values were reported in the low micromolar range, indicating significant potency against cancer cell lines .

Neuropharmacological Applications

The modulation of neurotransmitter systems is another promising application area. Compounds with similar structures have been explored for their potential use in treating neurological disorders.

Case Study : Research into M4 muscarinic acetylcholine receptor modulators indicates that derivatives can reverse hyperdopaminergic behaviors, suggesting potential applications for conditions like schizophrenia and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

| Substituent | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Iodopyridine | Kinase inhibition | 0.12 | Enhances binding affinity to target kinases |

| Piperazine | Structural stability | - | Essential for maintaining bioactivity |

| Carboxylate group | Solubility | - | Improves pharmacokinetic properties |

Pharmacological Applications

The compound's diverse biological activities suggest various pharmacological applications:

Cancer Therapy

Due to its kinase inhibition properties, this compound shows promise as a potential anticancer agent. Its ability to selectively target cancer pathways could lead to new treatment options with fewer side effects compared to traditional chemotherapies.

Treatment of Neurological Disorders

The modulation of neurotransmitter receptors positions this compound as a candidate for developing therapies aimed at neurodegenerative diseases and psychiatric conditions. Its selective action may provide a therapeutic advantage in managing symptoms associated with these disorders.

Mécanisme D'action

The mechanism of action of Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

1-Methyl-4-(4-piperidinyl)piperazine: This compound is used as a reagent and building block in synthetic applications.

1-Methylpiperazine: It is involved in the preparation of various pharmaceutical ingredients.

Activité Biologique

Methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety containing an iodine atom. This structural configuration allows for unique interactions with biological targets, influencing various biochemical pathways.

The primary mechanism of action involves the compound's ability to bind to specific proteins and enzymes, thereby affecting their activity. This binding can lead to modulation of various signaling pathways, which may result in therapeutic effects or toxicity depending on the target and context of use.

Biological Activity

1. Anticancer Properties:

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies involving in vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .

2. Neuropharmacological Effects:

The compound has also been investigated for its neuropharmacological effects. It appears to interact with muscarinic acetylcholine receptors, which are implicated in various neurological disorders. The modulation of these receptors may provide avenues for treating conditions such as Alzheimer's disease and schizophrenia .

3. Antimicrobial Activity:

In addition to its anticancer and neuropharmacological effects, preliminary studies suggest that this compound possesses antimicrobial properties. It has shown activity against several bacterial strains, indicating its potential as a lead compound in antibiotic development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell proliferation with an IC50 value in the low micromolar range. Further mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Case Study: Neuropharmacological Effects

A separate investigation focused on the compound's interaction with muscarinic acetylcholine receptors (mAChRs). In vitro assays demonstrated that it acted as a positive allosteric modulator at M4 mAChRs, enhancing receptor signaling without directly activating the receptor itself. This modulation could potentially reverse cognitive deficits observed in neurodegenerative diseases .

Propriétés

IUPAC Name |

methyl 4-(3-iodopyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN3O2/c1-17-11(16)15-6-4-14(5-7-15)10-2-3-13-8-9(10)12/h2-3,8H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFENOCXCEJYUNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)C2=C(C=NC=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.